![molecular formula C7H3ClF3N3 B1510296 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-85-1](/img/structure/B1510296.png)

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

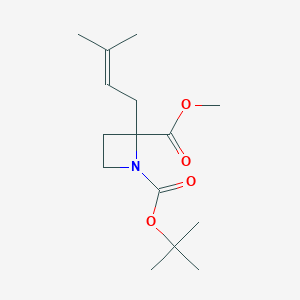

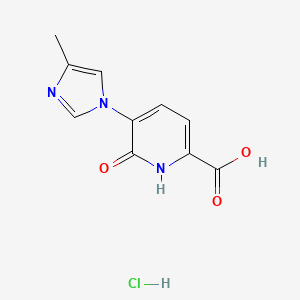

4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-??2-??yl)??azetidine-??2-??carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which includes 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, has been discussed in several studies . The synthesis often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are complex and can involve various other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.6±0.1 g/cm3 , a refractive index of 1.584 , and a molar refractivity of 48.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: is a valuable intermediate in medicinal chemistry. It serves as a core structure for developing pharmaceutical compounds with a wide range of therapeutic applications. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in targeted cancer therapies . Additionally, the trifluoromethyl group is a common feature in drugs for treating diseases like breast cancer, as seen in FDA-approved Alpelisib .

Agriculture

In the agricultural sector, this compound’s derivatives are integral in creating active ingredients for agrochemicals. They play a significant role in crop protection, helping to safeguard against pests and diseases. The unique physicochemical properties imparted by the fluorine atom make these derivatives highly effective in this field .

Material Science

The compound’s derivatives are also used in material science, particularly in the development of novel materials with specific desired properties. The trifluoromethyl group can influence the material’s characteristics, such as its thermal stability and chemical resistance, making it valuable for advanced material synthesis .

Environmental Science

In environmental science, the compound is utilized in studying the environmental fate of fluorinated organic chemicals. Its derivatives can be used as tracers or standards in environmental sampling and analysis, aiding in the monitoring of pollution and the assessment of ecological risks .

Analytical Chemistry

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: finds applications in analytical chemistry as a reference compound. It’s used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses across various research domains .

Biochemistry

In biochemistry, the compound is a key precursor in synthesizing nucleotide analogs and other bioactive molecules. Its derivatives are studied for their interactions with biological macromolecules, contributing to our understanding of fundamental biochemical processes and the discovery of new drug targets .

Wirkmechanismus

Target of Action

It has been used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides, which are potent, orally bioavailable tgr5 (gpbar1) agonists . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and the intestine, where it stimulates energy expenditure and contributes to weight loss .

Mode of Action

Based on its use in the synthesis of tgr5 agonists, it can be inferred that it may interact with this receptor, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

This can result in the upregulation of thyroid hormone activating enzyme and increase energy expenditure .

Pharmacokinetics

It is known to be stored under an inert atmosphere at 2-8°c . Its solubility in chloroform and methanol is slight .

Result of Action

As a precursor in the synthesis of tgr5 agonists, it may contribute to the activation of tgr5 and the subsequent stimulation of energy expenditure and weight loss .

Action Environment

It is known to be stored under an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-4-3-1-2-12-5(3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVQKRMJPKVDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743645 | |

| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060815-85-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

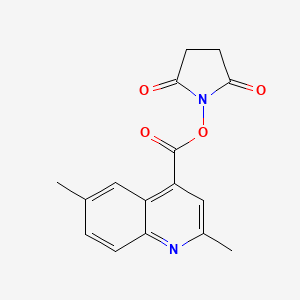

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)